molecular formula C6H7N5O B11919821 (6-Amino-1H-purin-2-yl)methanol

(6-Amino-1H-purin-2-yl)methanol

Cat. No.: B11919821
M. Wt: 165.15 g/mol
InChI Key: RDXVNNWQMWZZBD-UHFFFAOYSA-N
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Description

(6-Amino-1H-purin-2-yl)methanol is a chemical compound that belongs to the class of purines It is characterized by the presence of an amino group at the 6th position and a hydroxymethyl group at the 2nd position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-1H-purin-2-yl)methanol typically involves multistep processes. One common method includes the acylation of 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by reduction to obtain a 1-amino-4-(hydroxymethyl)-2-cyclopentene derivative. This intermediate is then converted into the desired compound using specific reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of specialized catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-1H-purin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (6-Amino-1H-purin-2-yl)carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(6-Amino-1H-purin-2-yl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various purine derivatives.

    Biology: The compound is studied for its role in biological processes and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (6-Amino-1H-purin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer and antiviral therapies. The compound’s effects are mediated through its binding to purine receptors and other cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-Amino-1H-purin-2-yl)methanol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

(6-amino-7H-purin-2-yl)methanol

InChI

InChI=1S/C6H7N5O/c7-5-4-6(9-2-8-4)11-3(1-12)10-5/h2,12H,1H2,(H3,7,8,9,10,11)

InChI Key

RDXVNNWQMWZZBD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)CO

Origin of Product

United States

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